
6,8-Dimethoxyquinoline
Overview
Description
6,8-Dimethoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinoline typically involves the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and involves the use of reagents such as n-Butyllithium (n-BuLi) and electrophiles like trimethylsilyl chloride (Si(Me)3Cl), dimethyl disulfide (S2(Me)2), and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and green chemistry approaches, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy-substituted positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Reagents like n-Butyllithium (n-BuLi) and electrophiles such as Si(Me)3Cl, S2(Me)2, and DMF are used.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various 6,8-disubstituted quinoline derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
6,8-Dimethoxyquinoline is characterized by its quinoline backbone with methoxy groups at the 6th and 8th positions. This unique structure influences its interaction with biological targets and enhances its reactivity. The compound's mechanisms of action include:
- DNA Intercalation : It can intercalate between DNA base pairs, potentially inhibiting replication and transcription processes, which is crucial in cancer research.
- Enzyme Inhibition : It has been documented to inhibit key enzymes such as topoisomerases, disrupting cellular processes in rapidly dividing cells.
- Covalent Binding : The presence of reactive functional groups allows for covalent interactions with proteins, altering their function and leading to physiological effects.
Medicinal Chemistry
This compound has garnered attention for its potential as an anticancer agent , antimicrobial agent , and antimalarial agent . Its derivatives have shown significant efficacy against various cancer cell lines and pathogens.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This indicates their potential as new antibacterial agents .
- Anticancer Activity : In vitro studies revealed that certain derivatives of this compound displayed remarkable anticancer properties across various cell lines. For instance, some derivatives showed IC₅₀ values less than 1 µM against breast and lung cancer cells .
- In Vivo Studies : In a mouse model of Clostridium difficile infection, treatment with this compound led to a significant reduction in bacterial load and improved survival rates compared to control groups. This highlights its therapeutic potential in infectious diseases .
Industrial Applications
In addition to its medicinal applications, this compound is utilized in various industrial processes:
- Dye Production : It serves as an intermediate in the synthesis of dyes and pigments due to its vibrant color properties.
- Agrochemicals : The compound is used in the formulation of agrochemicals that target specific pests or diseases in crops.
- Corrosion Inhibitors : Its chemical properties make it suitable for use as a corrosion inhibitor in metal protection formulations.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxyquinoline is closely related to its ability to interact with biological targets. It has been shown to inhibit the proliferation of certain cancer cells by binding to DNA, impeding DNA synthesis, and causing oxidative stress . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with molecular targets.
Comparison with Similar Compounds
6,7-Dimethoxyquinoline: Known for its role as a G9a inhibitor, a histone lysine methyltransferase involved in epigenetic regulation.
5,7-Dimethoxyquinoline: Studied for its potential anticancer properties.
5,8-Dimethoxyquinoline: Another derivative with notable biological activities.
Uniqueness: 6,8-Dimethoxyquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain cancer cell lines, such as HT-29 cells, highlights its potential as a targeted therapeutic agent .
Biological Activity
6,8-Dimethoxyquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antibacterial effects, and potential antiviral applications.
Chemical Structure and Properties
This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring. This structural configuration is significant as it influences the compound's reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may interfere with DNA synthesis and disrupt various cellular functions, which is critical in its anticancer activity.
- Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound selectively inhibits the proliferation of certain cancer cells at higher concentrations .
Anticancer Activity
Research indicates that this compound possesses notable anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines:
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
HeLa | >70 | No significant inhibition |
HT-29 | ≥70 | Selective inhibition at higher concentrations |
C6 | >100 | No significant inhibition |
In particular, while it showed limited activity against HeLa cells, it selectively inhibited HT-29 cells at concentrations above 70 µg/mL . This selective activity suggests potential for further development as an anticancer agent.
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. In a study evaluating various quinoline derivatives against Clostridium difficile, the compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like vancomycin:
Compound | MIC (µg/mL) | Effect |
---|---|---|
This compound | 1.0 | Effective against C. difficile |
Vancomycin | 0.5 | Standard control |
The results indicated that this compound could significantly reduce C. difficile load in treated mice models, showcasing its potential as an alternative treatment for antibiotic-resistant infections .
Antiviral Activity
Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. It has been shown to inhibit viral replication through mechanisms such as helicase unwinding inhibition:
- Compounds structurally similar to this compound exhibited promising anti-SARS-CoV-2 activity with EC50 values ranging from 2.6 to 13 μM while maintaining low cytotoxicity (CC50 > 100 μM) .
Case Studies and Research Findings
- Anticancer Study : A study involving various quinoline derivatives tested their antiproliferative activities against multiple cell lines. While many derivatives showed significant effects, this compound was noted for its selective action on HT-29 cells .
- Antibacterial Efficacy : In vivo studies demonstrated that mice treated with this compound had a marked decrease in diarrhea and improved survival rates post-C. difficile infection compared to untreated controls .
- Antiviral Screening : The compound's ability to inhibit viral helicase activity was highlighted in studies targeting SARS-CoV-2, suggesting a viable pathway for therapeutic development against viral infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,8-dimethoxyquinoline, and how are they optimized for laboratory-scale preparation?
- Methodological Answer : The primary synthesis involves substitution reactions of 6,8-dibromoquinoline precursors. Copper-promoted methoxylation using NaOCH₃ in the presence of CuI yields this compound with 84% efficiency under reflux conditions. Prolonged reaction times (144–192 hours) improve dimethoxy product purity by minimizing mono-substituted intermediates. Aromatization of tetrahydroquinoline intermediates (e.g., compound 5 ) with DDQ in benzene at 80°C for 40 hours further refines the process .
- Key Data : Yields range from 18% (initial attempts) to 84% (optimized conditions) depending on reaction time and catalyst use .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Structural validation relies on ¹H NMR (e.g., δ 3.8–3.75 ppm for methoxy groups), ¹³C NMR (e.g., δ 151.6 ppm for aromatic carbons), and IR spectroscopy (e.g., 1602 cm⁻¹ for C=N stretching). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 192 [M⁺]), while elemental analysis validates purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Store in a cool, dry environment away from oxidizers to prevent decomposition into toxic gases (e.g., CO, NOₓ). Follow OSHA guidelines for waste disposal and consult SDS for emergency measures (e.g., spill neutralization with inert adsorbents) .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity between mono- and di-substituted quinoline derivatives during synthesis?
- Methodological Answer : Selectivity is controlled by reaction time and catalyst loading . Shorter durations (20 hours) favor mono-methoxy intermediates (e.g., 6-bromo-8-methoxyquinoline), while extended periods (120+ hours) drive di-substitution. Copper catalysts (CuI) enhance methoxy group incorporation by stabilizing transition states in SNAr mechanisms .
- Key Data : At 192 hours, the product ratio shifts to 75% dimethoxyquinoline, with residual brominated byproducts .
Q. What mechanistic insights explain the selective anticancer activity of this compound against HT-29 colorectal cancer cells?
- Methodological Answer : The compound exhibits dose-dependent antiproliferative effects (IC₅₀ ~70 µg/mL) via mitochondrial apoptosis pathways. Comparative studies with 6,8-dibromo derivatives suggest methoxy groups enhance membrane permeability and target kinase inhibition (e.g., EGFR or MAPK pathways). Validate using flow cytometry for apoptosis markers (e.g., Annexin V) and Western blotting for kinase activity .
Q. How do structural modifications at the 6- and 8-positions alter the bioactivity of quinoline derivatives?
- Methodological Answer : Substituent polarity and steric bulk critically modulate activity. For example:
- Methoxy groups improve solubility and reduce cytotoxicity (e.g., this compound shows lower hepatotoxicity than brominated analogs).
- Cyano or nitro groups at position 5/7 enhance DNA intercalation but increase metabolic instability.
- 4-Aminopiperidine moieties (introduced via Buchwald-Hartwig coupling) improve tumor selectivity by targeting overexpressed receptors in cancer cells .
Q. What role do copper catalysts play in improving the efficiency of methoxy substitution reactions?
- Methodological Answer : CuI facilitates Ullmann-type coupling by acting as a Lewis acid, coordinating with bromide leaving groups and accelerating aryl-O bond formation. Kinetic studies show a 3.5-fold rate increase with 10 mol% CuI loading compared to catalyst-free conditions .
Q. How does this compound compare to other quinoline derivatives in terms of anticancer efficacy and toxicity profiles?
- Methodological Answer : In vitro assays against HeLa, HT-29, and C6 cells reveal that this compound has moderate potency (IC₅₀ 70 µg/mL) but lower cytotoxicity (7–35% cell death in normal cells) than 6,8-dibromo analogs (IC₅₀ 10–30 µg/mL, 50% cytotoxicity). This balance makes it a candidate for combination therapies with reduced side effects .
Properties
IUPAC Name |
6,8-dimethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTUQWJAYWMNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592481 | |
Record name | 6,8-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111454-91-2 | |
Record name | 6,8-Dimethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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